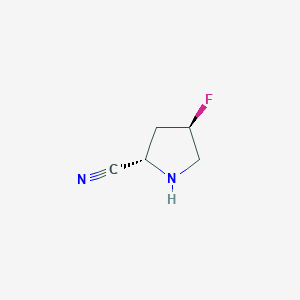

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2 |

|---|---|

Molecular Weight |

114.12 g/mol |

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1 |

InChI Key |

HHFUFGKACHWIAV-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C#N)F |

Canonical SMILES |

C1C(CNC1C#N)F |

Origin of Product |

United States |

Stereochemical Architecture and Conformational Dynamics

Enantiomeric and Diastereomeric Considerations in Fluoropyrrolidine Systems

Comparative Analysis of (2S,4R) and (2S,4S) Isomers

The diastereomers (2S,4R)-4-fluoropyrrolidine-2-carbonitrile and (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, which differ only in the stereochemistry at the 4-position, exhibit markedly different properties. This is particularly evident in their capacity to interact with biological targets such as enzymes.

For instance, in the context of Fibroblast Activation Protein (FAP) inhibition, the (2S,4S) isomer is a potent inhibitor, whereas the (2S,4R) isomer is significantly less active. mdpi.com Studies on related (4-quinolinoyl)-glycyl-2-cyanopyrrolidine compounds reported that the (4S)-fluoropyrrolidine derivative had an IC50 value of 3.3 nM, indicating strong inhibition. In stark contrast, the (4R)-fluoropyrrolidine isomer was found to be a weak inhibitor with an IC50 value of 1000 nM. mdpi.com This dramatic difference in potency underscores the critical role of the stereocenter at the C4 position. The (4S) isomer's potency is comparable to its 4,4-difluorinated counterpart, which is found in the well-known FAP inhibitor, FAPI-04. mdpi.comnih.gov

| Compound Isomer | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| (4S)-Fluoropyrrolidine derivative | 3.3 nM | mdpi.com |

| (4R)-Fluoropyrrolidine derivative | 1000 nM | mdpi.com |

Stereochemical Influence on Molecular Interactions

The stereochemistry at the 4-position directly governs the conformational preferences of the pyrrolidine (B122466) ring, which in turn affects how the molecule interacts with its environment. The (2S,4S) isomer preferentially adopts a Cγ-endo puckered ring conformation. mdpi.comresearchgate.net This conformation is stabilized by hyperconjugative effects and presents a shape that is favorable for binding to the active site of certain enzymes. mdpi.com

Conversely, the (2S,4R) isomer favors an exo-puckered conformation, which has been described as unfavorable for potent FAP inhibition. mdpi.com This stereochemically-driven conformational difference leads to a poorer fit within the target's binding pocket, explaining its significantly reduced biological activity. The importance of stereochemistry extends to other systems as well; in collagen mimetics, the incorporation of (2S,4R)-fluoroproline (Flp) at certain positions leads to higher thermostability compared to peptides with proline, while the (2S,4S)-fluoroproline (flp) isomer causes a decrease in stability, demonstrating the profound impact of 4-position stereochemistry. nih.gov

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. The two primary, low-energy conformations are known as the "envelope" and "twist" forms, often described in terms of Cγ-endo and Cγ-exo puckering. In this context, "endo" refers to the Cγ atom being on the same side of the ring as the carboxyl group, while "exo" indicates it is on the opposite side. researchgate.netresearchgate.net

Ring Puckering and Preferred Conformations

In fluorinated prolines and their derivatives, the ring pucker is not random but is strongly biased by the stereochemistry of the fluorine substituent. The (4R)-fluoro isomer, corresponding to the stereochemistry in this compound, predominantly favors the Cγ-exo pucker. researchgate.net In contrast, the (4S)-fluoro isomer, as seen in the (2S,4S) diastereomer, prefers the Cγ-endo pucker. mdpi.comresearchgate.net This preference is a direct consequence of stereoelectronic interactions within the molecule.

| Isomer Configuration | Preferred Ring Pucker | Primary Stabilizing Effect | Reference |

|---|---|---|---|

| (4R)-Fluoro | Cγ-exo | Gauche Effect | researchgate.net |

| (4S)-Fluoro | Cγ-endo | Gauche Effect / Hyperconjugation | mdpi.comresearchgate.net |

Impact of Fluorine Substitution on Conformational Preferences

The strong conformational bias induced by fluorine substitution is primarily attributed to stereoelectronic effects, most notably the gauche effect. researchgate.netbeilstein-journals.orgrsc.org The gauche effect in this context describes the tendency of the electronegative fluorine atom and the ring nitrogen to adopt a gauche relationship (a torsion angle of approximately 60°). acs.org This arrangement is stabilized by a favorable hyperconjugative interaction, specifically a σC–H → σ*C–F interaction, which requires the C-H and C-F bonds to be antiperiplanar. rsc.org

In the (4R)-fluoroproline system, this stabilizing interaction is maximized in the Cγ-exo conformation. researchgate.net For the (4S)-fluoroproline system, the Cγ-endo conformation allows for the optimal antiperiplanar arrangement, thus stabilizing this pucker. researchgate.net The strong inductive effect of the highly electronegative fluorine atom is a key driver of these conformational preferences, which ultimately dictate the shape and reactivity of the molecule. nih.gov

Advanced Synthetic Methodologies and Stereocontrol

Retrosynthetic Strategies for (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

A logical retrosynthetic analysis of this compound identifies key bond disconnections that lead back to readily available starting materials. The primary disconnection is the carbon-fluorine bond at the C4 position, which points to a hydroxylated pyrrolidine (B122466) precursor. This approach leverages the well-established chemistry of converting alcohols to alkyl fluorides. A subsequent disconnection of the nitrile group at C2 suggests a precursor such as a carboxylic acid or a primary amide, which are common functionalities that can be converted to nitriles.

This leads back to (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as trans-4-hydroxy-L-proline, a commercially available and inexpensive chiral building block. nih.govresearchgate.net However, stereoselective deoxyfluorination of alcohols typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry. Therefore, to achieve the desired (2S,4R) configuration of the final product, the synthesis must strategically start from a precursor with the opposite stereochemistry at the C4 position, namely (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline). nih.govresearchgate.net

Nitrile Formation : Disconnect the C2 nitrile to a corresponding amide or carboxylic acid.

Deoxyfluorination : Disconnect the C4 fluorine to a C4 hydroxyl group with the opposite (S) configuration.

Stereochemical Inversion : Trace the required (2S,4S)-hydroxyproline precursor back to the more common (2S,4R)-hydroxyproline via a stereochemical inversion step.

This strategy highlights the importance of stereochemical manipulation throughout the synthetic sequence to achieve the target molecule's specific configuration.

Stereoselective Fluorination Approaches

The introduction of the fluorine atom onto the pyrrolidine ring with the correct stereochemistry is the most critical step in the synthesis. This is predominantly achieved by the nucleophilic deoxyfluorination of a suitably protected 4-hydroxypyrrolidine precursor.

Deoxyfluorination is a powerful transformation that replaces a hydroxyl group with a fluorine atom. The reaction typically involves activation of the alcohol followed by nucleophilic displacement by a fluoride (B91410) ion source. For the synthesis of (2S,4R)-4-fluoropyrrolidine derivatives, this method's stereospecificity (inversion of configuration) is paramount. nih.govresearchgate.net

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to monofluorides and carbonyl compounds to difluorides. nih.gov The reaction of an alcohol with DAST proceeds by forming an intermediate fluorosulfite ester, which then undergoes intramolecular or intermolecular nucleophilic attack by fluoride with inversion of stereochemistry.

While DAST is effective, its thermal instability poses a significant safety risk, particularly on a larger scale. researchgate.net This has led to the development of more stable analogues like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). researchgate.netsci-hub.se The choice of reagent depends on the substrate's reactivity and the reaction conditions required. In the context of hydroxylated proline derivatives, DAST and its analogues can effectively achieve deoxyfluorination, but careful control of the reaction conditions is necessary to prevent side reactions and ensure safety.

Morpholinosulfur trifluoride, also known as Morph-DAST, is a thermally more stable and thus safer alternative to DAST for deoxyfluorination reactions. researchgate.net It functions via a similar SN2 mechanism, delivering fluoride to an activated hydroxyl group and inverting the stereocenter.

A documented synthesis of the carboxylic acid precursor, trans-4-fluoro-L-proline ((2S,4R)-4-fluoropyrrolidine-2-carboxylic acid), effectively utilizes this reagent. nih.govresearchgate.net The synthesis begins with the commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. To achieve the final trans-(4R)-fluoro product via a reaction that inverts stereochemistry, the starting material's trans-(4R)-hydroxyl group must first be inverted to a cis-(4S)-hydroxyl group. This is accomplished through a two-step sequence involving an intramolecular Mitsunobu reaction to form a bicyclic lactone, followed by hydrolysis to yield (2S,4S)-N-Boc-4-hydroxy-L-proline. nih.govresearchgate.net

This crucial cis-hydroxyproline intermediate, after protection of the carboxylic acid as a tert-butyl ester, is then subjected to deoxyfluorination with morpholinosulfur trifluoride. The reaction proceeds with the expected inversion of configuration at C4, yielding the desired (2S,4R)-fluorinated pyrrolidine derivative. nih.govresearchgate.net Subsequent deprotection of the amine and carboxylic acid groups furnishes the final product.

| Step | Starting Material | Key Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | (2S,4R)-N-Boc-4-hydroxy-L-proline | Triphenylphosphine, DIAD | Bicyclic lactone intermediate | Intramolecular Mitsunobu Reaction (Inversion at C4) |

| 2 | Bicyclic lactone intermediate | LiOH | (2S,4S)-N-Boc-4-hydroxy-L-proline | Lactone Hydrolysis |

| 3 | (2S,4S)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | Protected (2S,4R)-4-fluoropyrrolidine-2-carboxylate | Deoxyfluorination (Inversion at C4) |

| 4 | Protected (2S,4R)-4-fluoropyrrolidine-2-carboxylate | HCl | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Deprotection |

While the functionalization of pre-existing hydroxyl groups is the most established route to this compound, advanced synthetic methodologies offer alternative approaches through the direct fluorination of unactivated C-H bonds. These "remote fluorination" strategies are at the forefront of synthetic chemistry.

Methods such as photocatalytic C-H fluorination using a decatungstate photocatalyst in combination with a fluorine atom transfer reagent like N-fluorobenzenesulfonimide (NFSI) have been developed. nih.govresearchgate.netnih.gov These reactions proceed via a radical mechanism where a photoexcited catalyst abstracts a hydrogen atom from an unactivated C-H bond, and the resulting carbon-centered radical is trapped by the fluorine source. While powerful, achieving high regio- and stereoselectivity on a complex scaffold like a pyrrolidine derivative remains a significant challenge. Enzymatic C-H functionalization also presents a potential future avenue, harnessing the exquisite selectivity of enzymes to install fluorine at specific positions. rsc.org Currently, these remote fluorination methods are not the standard for producing this specific target but represent a developing area with potential for more direct synthetic routes in the future.

Deoxyfluorination of Hydroxylated Pyrrolidine Precursors

Construction of the Pyrrolidine Ring System

The construction of the core pyrrolidine ring system for this target molecule overwhelmingly relies on the "chiral pool" approach. nih.gov This strategy utilizes readily available, enantiomerically pure natural products as starting materials. As outlined previously, (2S,4R)-4-hydroxy-L-proline is the most common and cost-effective starting point for synthesizing derivatives like this compound. nih.govnih.gov This approach obviates the need for de novo asymmetric synthesis of the pyrrolidine ring, directly providing the core scaffold with the correct absolute stereochemistry at C2.

Alternative methods for constructing substituted pyrrolidine rings include:

[3+2] Cycloaddition Reactions : The reaction of azomethine ylides with alkenes is a powerful method for building highly functionalized pyrrolidines. caltech.edu

Intramolecular Cyclization : The cyclization of acyclic precursors, such as the intramolecular amination of haloamines or the reductive amination of amino ketones, can also form the pyrrolidine ring.

While these methods are valuable for generating diverse pyrrolidine structures, the use of 4-hydroxy-L-proline remains the most practical and widely adopted strategy for the synthesis of this compound and its close analogues.

Diastereoselective Ring Closure Reactions

Diastereoselectivity is crucial in forming the pyrrolidine ring, particularly when creating multiple stereocenters in a single transformation. One of the powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov This approach can rapidly generate complex pyrrolidine frameworks. For the synthesis of chiral 4-fluoropyrrolidines, asymmetric variations of this reaction have been developed. For instance, an exo-selective asymmetric 1,3-dipolar cycloaddition using a Cu(OAc)₂/(S)-tol-BINAP catalyst can produce chiral pyrrolidines with four contiguous stereocenters, including a fluorinated center at the C4 position. nih.govacs.org

Another sophisticated strategy involves asymmetric multi-component reactions (MCRs). A TiCl₄-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereogenic centers in a single operation, affording highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov While these methods provide general access to complex pyrrolidines, the synthesis of the specific (2S,4R) diastereomer often relies on stereocontrolled modifications of precursors. A common route involves starting with (2S,4R)-4-hydroxyproline and installing the fluorine atom with retention of configuration at C2 and inversion at C4. nih.gov The stereochemical outcome of fluorination reactions on the hydroxyproline (B1673980) scaffold is highly dependent on the chosen fluorinating agent and reaction conditions. nih.gov

Enantioselective Synthetic Routes

Enantioselective synthesis is paramount for producing a single desired enantiomer, bypassing the need for chiral resolution of a racemic mixture. The synthesis of pyrrolidine-containing compounds frequently starts from chiral pool materials like L-proline or 4-hydroxyproline, where the initial stereochemistry directs the synthesis. mdpi.comnih.gov

For de novo syntheses, catalyst-controlled asymmetric reactions are employed. As mentioned, the copper-catalyzed asymmetric 1,3-dipolar cycloaddition is a prime example, where a chiral ligand ((S)-tol-BINAP) induces high enantioselectivity in the formation of the pyrrolidine ring. nih.gov Organocatalysis also presents powerful enantioselective methods for creating fluorinated molecules. nih.gov The development of stereoselective cyclization of acyclic precursors is another key strategy. mdpi.com These methods establish the absolute stereochemistry of the pyrrolidine core, which is then carried through subsequent functional group manipulations to yield the target molecule. The synthesis of the (2S,4S) diastereomer of 4-fluoroproline, for example, has been achieved by activating the hydroxyl group of a protected (2S,4R)-4-hydroxyproline derivative with trifluoromethanesulfonic anhydride (B1165640), followed by an Sₙ2 displacement with a fluoride source like tetra-n-butylammonium fluoride (TBAF), which inverts the stereocenter at C4. nih.gov

Introduction and Manipulation of the Nitrile Moiety

The nitrile group is a key functional moiety in this compound. Its introduction is a critical step in the synthesis, typically occurring after the formation and functionalization of the pyrrolidine ring.

Dehydration of Primary Amide Precursors

The most common and direct method for installing the nitrile group at the C2 position is the dehydration of the corresponding primary amide, (2S,4R)-4-Fluoropyrrolidine-2-carboxamide. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of dehydrating agents. rsc.org The choice of reagent depends on the sensitivity of other functional groups present in the molecule. orgoreview.com

Trifluoroacetic anhydride (TFAA) is often used under milder, non-acidic conditions, frequently in the presence of a base like triethylamine. commonorganicchemistry.comcommonorganicchemistry.com Other powerful dehydrating agents include phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), which typically require heating. orgoreview.comlibretexts.orgchemguide.co.uk

| Dehydrating Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Base (e.g., Triethylamine, Pyridine), 0 °C to RT | Offers mild reaction conditions. commonorganicchemistry.com |

| Phosphorus(V) Oxide | P₄O₁₀ | Heat | A powerful, classic dehydrating agent. libretexts.org |

| Phosphorus Oxychloride | POCl₃ | Heat, often with a base | Commonly used; generates acidic byproducts. orgoreview.com |

| Thionyl Chloride | SOCl₂ | Heat | Effective, but generates SO₂ and HCl gas. orgoreview.com |

Other Cyano-Functionalization Reactions

Beyond the dehydration of amides, other methods can be employed to introduce the cyano group. Transition metal-catalyzed cyanation reactions have become powerful tools in organic synthesis. numberanalytics.com For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can directly produce α-cyanopyrrolidines in a one-pot process. nih.gov While this provides a direct route to the cyanopyrrolidine core, its application must be tailored to achieve the specific stereochemistry of the target molecule.

Other cyanation sources, such as trimethylsilyl (B98337) cyanide, can be used in transition-metal-catalyzed reactions. nih.gov Palladium-catalyzed cyanation of aryl halides is a well-established method, and while not directly applicable to the saturated pyrrolidine ring, the underlying principles of using cyanide sources like K₄[Fe(CN)₆] inform the broader field of cyanation chemistry. rsc.org

Chiral Resolution and Enantiomeric Enrichment Techniques

When a synthetic route produces a mixture of stereoisomers, chiral resolution or enantiomeric enrichment becomes necessary to isolate the desired pure enantiomer. For proline derivatives and their analogs, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique. researchgate.net

Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are particularly effective for separating proline enantiomers and diastereomers. researchgate.netimpactfactor.org The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. For proline derivatives containing hydroxyl or carboxyl groups, hydrogen bonding interactions are often the dominant mechanism for chiral recognition. researchgate.net Furthermore, the fluorine atom in fluorinated prolines can be used as a sensitive reporter in ¹⁹F NMR experiments, which can be a powerful tool for assessing enantiomeric purity and studying conformational properties. nih.govnih.gov

Chemical Transformations and Derivatization

Reactivity of the Nitrile Group in Complexation and Functionalization

The nitrile group in (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a key functional handle for derivatization. Like other nitriles, it possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.org This reactivity is fundamental to its role as a pharmacophore in various inhibitors. For instance, the cyanopyrrolidine scaffold is crucial for designing fibroblast activation protein (FAP) targeted radioligands for cancer diagnosis. nih.gov

The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxamide and subsequently a carboxylic acid. openstax.org It can also be reduced by reagents like lithium aluminum hydride (LiAlH4) to yield a primary amine. openstax.org Furthermore, Grignard reagents can add to the nitrile group to produce an intermediate imine anion, which upon hydrolysis, yields a ketone. openstax.org These transformations allow for the conversion of the nitrile into a range of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Functionalization of the Pyrrolidine (B122466) Nitrogen and Ring Positions

Acylation and Alkylation Reactions

The secondary amine of the pyrrolidine ring is a common site for functionalization through acylation and alkylation reactions. N-acylation is a key step in the synthesis of many potent enzyme inhibitors. For example, coupling the pyrrolidine nitrogen with chloroacetyl chloride is a crucial step in the practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin. beilstein-journals.org

This reaction is typically followed by the conversion of the carboxylic acid moiety into the carbonitrile via an amide intermediate. beilstein-journals.org The resulting N-acylated cyanopyrrolidine can then be reacted with various amines to generate a library of compounds for biological screening. beilstein-journals.org This approach highlights the importance of N-acylation in creating diverse molecular structures for drug discovery. A novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as DPP-4 inhibitors for treating type 2 diabetes. nih.gov

| Reaction Type | Reagent | Product | Significance |

|---|---|---|---|

| N-Acylation | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Key intermediate for DPP-IV inhibitors beilstein-journals.org |

| N-Alkylation | Various alkyl halides | N-alkylated pyrrolidine derivatives | Leads to diverse compound libraries for screening |

Transformations Involving the Fluorine Atom

The fluorine atom at the C4 position significantly influences the molecule's conformation and biological activity. While the C-F bond is generally strong, transformations involving this atom are possible, though less common than reactions at the nitrile or nitrogen positions. The primary method for introducing the fluorine atom is through deoxyfluorination of a corresponding hydroxyproline (B1673980) derivative. Reagents like morpholinosulfur trifluoride are used to convert the hydroxyl group into a fluorine atom with inversion of configuration. ed.ac.uk

While direct displacement of the fluorine in this compound is not commonly reported, the stability of the fluorine atom can be a concern under certain conditions. For some monofluorinated alkyl compounds, a neighboring nucleophile can lead to displacement of the fluorine. acs.org For instance, the carboxylate of 4-fluoroleucine can displace the tertiary fluorine. acs.org This highlights the importance of assessing the chemical stability of fluorinated compounds, as intramolecular reactions can lead to defluorination. acs.org

Synthesis of this compound-Derived Building Blocks

Carboxamide and Carboxylate Derivatives

The conversion of the nitrile group to carboxamides and carboxylates is a fundamental transformation for creating valuable building blocks. Hydrolysis of the nitrile, under either acidic or basic conditions, first yields the corresponding carboxamide. openstax.org An example is (2S,4R)-4-Fluoropyrrolidine-2-carboxamide, which is available commercially as its hydrochloride salt. cymitquimica.com

Further hydrolysis of the amide leads to the formation of the carboxylic acid, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. openstax.org This zwitterionic compound is a useful building block, particularly in the synthesis of synthetic collagens, where it can induce hyperstability in the triple helix structure. nih.gov The synthesis of this carboxylate derivative often involves the hydrolysis of a precursor like di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate using hydrochloric acid. ed.ac.uk

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| This compound | Partial Hydrolysis | (2S,4R)-4-Fluoropyrrolidine-2-carboxamide cymitquimica.com | openstax.org |

| This compound | Full Hydrolysis | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid nih.gov | openstax.org |

| di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | Acid Hydrolysis (HCl) | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride ed.ac.uk | ed.ac.uk |

Halogenated Derivatives

The synthesis of other halogenated derivatives from this compound is not a widely documented pathway. More commonly, halogenated pyrrolidines are synthesized through intramolecular cyclization of corresponding dihalopropionamides. For instance, a procedure has been developed for synthesizing various 4-chloropyrrolidine-2-carbonitrile derivatives. researchgate.net This suggests that introducing other halogens is typically achieved by starting with appropriately substituted precursors rather than by direct modification of the fluorinated compound.

Applications in Advanced Medicinal Chemistry Research

Utilization as a Chiral Building Block in Drug Discovery Programs

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is classified as a chiral building block, a category of enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules, particularly pharmaceuticals. The defined stereochemistry at its 2nd and 4th positions is crucial, as biological targets like enzymes are chiral, and interactions often require a precise three-dimensional match. The core structure features a five-membered pyrrolidine (B122466) ring, a nitrile group (-CN) at the C2 position, and a fluorine atom at the C4 position. The nitrile group often acts as an electrophilic "warhead," capable of forming a reversible covalent bond with key residues, such as serine, in an enzyme's active site. The fluorine atom's specific orientation—the (4R) configuration—critically influences the molecule's conformation and binding affinity to target proteins. Its use allows medicinal chemists to systematically explore the chemical space around a biological target, leading to the optimization of lead compounds.

Design and Synthesis of Enzyme Inhibitors

The structural features of this compound make it an important component in the rational design of specific enzyme inhibitors. Its pyrrolidine ring can mimic the proline residue of natural peptide substrates, while the nitrile group engages with the catalytic machinery of the enzyme.

DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibiting DPP-IV prolongs the action of GLP-1, making it a key target for the treatment of type 2 diabetes. nih.gov The 4-fluoropyrrolidine-2-carbonitrile (B8495706) scaffold has been extensively used to develop potent and selective DPP-IV inhibitors. nih.gov

SAR studies have been crucial in optimizing DPP-IV inhibitors based on the 4-fluoropyrrolidine-2-carbonitrile scaffold. Research has shown that the introduction of a fluorine atom at the 4-position of the 2-cyanopyrrolidine ring can significantly enhance DPP-IV inhibitory activity. nih.gov In a series of novel pyrrolidine-2-carbonitrile (B1309360) derivatives, one compound, designated 17a , which incorporates the 4-fluoropyrrolidine-2-carbonitrile moiety, demonstrated high potency. nih.gov

This compound exhibited a remarkable DPP-4 inhibitory activity with an IC50 value of 0.017 μM. nih.gov Furthermore, it showed moderate to high selectivity against related proteases, such as DPP-8 and DPP-9, which is a critical factor for avoiding off-target effects. nih.gov The selectivity ratios were found to be 1324 for DPP-8 over DPP-4 and 1164 for DPP-9 over DPP-4. nih.gov These findings underscore the importance of the fluorinated pyrrolidine scaffold in achieving both high potency and selectivity. nih.govnih.gov

| Compound | DPP-IV IC50 (μM) | DPP-8/DPP-4 Selectivity Ratio | DPP-9/DPP-4 Selectivity Ratio |

|---|---|---|---|

| 17a | 0.017 | 1324 | 1164 |

The design of DPP-IV inhibitors is guided by the structure of the enzyme's active site, which is characterized by distinct pockets, primarily the S1 and S2 pockets. nih.gov The pyrrolidine ring of inhibitors typically occupies the S1 pocket, which has a preference for proline-like structures. The nitrile group interacts with the catalytic triad (Ser630, Asp708, His740) within this pocket. oatext.com

Quantitative structure-activity relationship (QSAR) and molecular modeling studies have been performed on 4-fluoropyrrolidine-2-carbonitrile derivatives to understand and predict their binding affinity. researchgate.net These computational approaches help in designing novel compounds with improved potency by optimizing their interactions with the enzyme's binding pockets. The stereochemistry of the fluorine atom is critical in this context, as it influences how the pyrrolidine ring fits within the S1 pocket and interacts with surrounding amino acid residues. researchgate.net

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts in the stroma of many epithelial tumors, making it an attractive target for cancer diagnosis and therapy. nih.gov Research into FAP inhibitors has also utilized the 2-cyanopyrrolidine scaffold. However, in stark contrast to DPP-IV, the stereochemistry at the 4-position of the fluoropyrrolidine ring has a dramatic and opposite effect on FAP inhibition.

Structure-activity relationship studies on (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based molecules revealed that while the (2S,4S)-fluoropyrrolidine isomer is a highly potent FAP inhibitor, the (2S,4R)-fluoropyrrolidine isomer is virtually inactive. nih.gov This critical finding highlights the exquisite sensitivity of the FAP active site to the stereochemical orientation of the fluorine atom.

| Compound Isomer | FAP IC50 (nM) |

|---|---|

| (2S,4S)-Fluoropyrrolidine | 3.3 |

| (2S,4R)-Fluoropyrrolidine | 1000 |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The development of FAP-targeted agents has led to the identification of the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold as a promising pharmacophore for designing FAP-targeted radioligands for cancer imaging and therapy. nih.gov

Conversely, SAR studies have demonstrated that the (2S,4R) configuration is detrimental to FAP binding. nih.gov The (4R)-fluoro substituent is considered unfavorable, and its presence leads to a significant loss of inhibitory ability. nih.gov This knowledge is crucial for the rational design of FAP inhibitors, as it directs synthetic efforts away from the (2S,4R) isomer and towards the more active (2S,4S) diastereomer. Therefore, while the 4-fluoropyrrolidine-2-carbonitrile core is a viable pharmacophore for FAP, only the (4S) stereoisomer is suitable for developing potent FAP-targeted compounds. nih.gov

Fibroblast Activation Protein (FAP) Inhibitors

Stereochemical Impact on FAP Inhibition

The stereochemistry at the C4 position of the fluoropyrrolidine ring is a critical determinant of inhibitory potency against Fibroblast Activation Protein (FAP), a serine protease overexpressed on cancer-associated fibroblasts. nih.govsemanticscholar.org Research into the structure-activity relationship (SAR) of (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based FAP inhibitors has revealed a stark contrast in activity between the (4S) and (4R) diastereomers. nih.gov

Specifically, the (2S,4S)-4-fluoropyrrolidine moiety has been identified as a potent pharmacophore for FAP inhibition. nih.govnih.gov Studies have shown that a molecule incorporating the (4S)-fluoropyrrolidine scaffold exhibits FAP affinity comparable to its 4,4-difluorinated counterpart, which is found in highly potent inhibitors like FAPI-04. nih.govsemanticscholar.org In stark contrast, the introduction of a fluorine atom at the (4R) position, resulting in the this compound configuration, leads to a dramatic loss of FAP-inhibitory capabilities. nih.govsemanticscholar.org One study reported that the (4R)-fluoropyrrolidine isomer had an IC50 value of 1000 nM, indicating a significant decrease in its ability to inhibit FAP, whereas the (4S) isomer had an IC50 of 3.3 nM. nih.govsemanticscholar.org

This pronounced stereochemical effect underscores the specific and constrained nature of the FAP active site. The data suggests that the (4R)-fluoro substituent is detrimental to binding, possibly due to steric hindrance or unfavorable electronic interactions within the enzyme's S1 pocket, which accommodates the pyrrolidine ring. nih.gov The removal of this detrimental (4R)-fluoro group from a 4,4-difluoro-pyrrolidine precursor to yield the (4S)-mono-fluorinated version was a key strategy in developing new FAP inhibitors with potentially superior potency. nih.gov

Table 1: Comparative FAP Inhibition of Pyrrolidine Derivatives

| Compound Moiety | Stereochemistry | FAP Inhibition (IC50) |

| 4-Fluoropyrrolidine | (2S,4R) | 1000 nM |

| 4-Fluoropyrrolidine | (2S,4S) | 3.3 nM |

| 4,4-Difluoropyrrolidine | (2S) | 3.2 nM |

| Unsubstituted Pyrrolidine | (2S) | 10.3 nM |

Incorporation into Peptide and Peptidomimetic Conjugates

This compound and its stereoisomers are key building blocks in the synthesis of peptide and peptidomimetic conjugates designed as potent and selective FAP inhibitors. frontiersin.orgresearchgate.net These inhibitors are typically based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. nih.govsemanticscholar.orgnih.gov This structure mimics the natural dipeptide substrate of FAP, allowing it to bind to the enzyme's active site. preprints.org

The core structure consists of:

A recognition element: Often a quinoline-based group that interacts with the S2 subsite of the FAP enzyme. researchgate.netnih.gov

A linker: Typically a glycine residue (Gly). nih.govresearchgate.net

A reactive warhead: The cyanopyrrolidine moiety, where the nitrile group forms a covalent bond with the catalytic serine residue in the FAP active site. The pyrrolidine ring itself fits into the S1 pocket. nih.govfrontiersin.org

The this compound moiety serves as the P1 residue in these peptidomimetics. rsc.org The development of these conjugates has evolved from early, non-selective dipeptidyl peptidase IV (DPP-IV) inhibitors to highly selective FAP inhibitors. frontiersin.org By incorporating the fluorinated pyrrolidine, researchers have been able to fine-tune the molecule's affinity and selectivity for FAP over related proteases like DPP-IV, DPP8, and DPP9. nih.govnih.gov For instance, the strategic fluorination of the core pyrrolidine structure was a key step in improving FAP selectivity. frontiersin.orgresearchgate.net The resulting conjugates, such as those based on the (2S,4S) isomer, have demonstrated low nanomolar FAP inhibition and high selectivity. nih.govnih.gov

Applications in Radiopharmaceutical Precursor Development

The specific scaffold derived from fluorinated pyrrolidine-2-carbonitrile isomers is a cornerstone in the development of precursors for radiopharmaceuticals targeting FAP. nih.govnih.gov The high affinity and selectivity of inhibitors built on this framework make them ideal for creating agents for molecular imaging and targeted radionuclide therapy. semanticscholar.orgnih.gov The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, in particular, has been identified as a promising pharmacophore for designing FAP-targeted radioligands for cancer diagnosis and therapy. nih.govnih.govresearchgate.net

These precursors are typically designed with a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), attached to the quinoline portion of the molecule. researchgate.net This chelator allows for the stable incorporation of a radionuclide. youtube.com The resulting radiolabeled FAP inhibitor (FAPI) can then be administered to patients, where it localizes to FAP-expressing tissues, such as the stroma of various cancers. nih.gov

The primary radiolabeling strategy for FAP inhibitors incorporating the fluoropyrrolidine-2-carbonitrile scaffold involves chelation with Gallium-68 (Ga-68). nih.govfrontiersin.org

Gallium-68 Labeling: Precursors are designed with a chelator, commonly DOTA, conjugated to the FAP-inhibiting molecule. researchgate.net Gallium-68, a positron emitter obtained from a Germanium-68/Gallium-68 generator, is then introduced. youtube.com The labeling process involves incubating the Ga-68 eluate with the FAPI precursor in a buffered solution at an elevated temperature. nih.gov This method allows for the efficient, on-site production of radiopharmaceuticals like [68Ga]Ga-FAPI for Positron Emission Tomography (PET) imaging. youtube.comfrontiersin.org For example, a derivative incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety, [68Ga]Ga-SB03045, was successfully synthesized using this approach. nih.govnih.gov

Fluorine-18 Labeling: While Ga-68 is widely used, Fluorine-18 (F-18) offers advantages such as a longer half-life (109.7 minutes) and lower positron energy, which can result in higher resolution images. semanticscholar.orgbohrium.com F-18 labeling strategies typically involve nucleophilic substitution, where [18F]fluoride is used to displace a leaving group on the precursor molecule. mdpi.com For complex molecules like FAP inhibitors, this is often achieved using prosthetic groups—small, pre-labeled molecules that are then conjugated to the larger targeting vector. nih.gov This multi-step approach is often necessary to avoid harsh reaction conditions that could degrade the sensitive FAP inhibitor structure. mdpi.com

The design of precursors based on the this compound scaffold and its isomers is tailored for specific applications in diagnostics and therapy. nih.govnih.gov

For diagnostic agents , the goal is to create a molecule that provides high-contrast images by accumulating specifically in FAP-expressing tissues with rapid clearance from non-target organs. nih.gov Precursors are designed to be labeled with positron-emitting isotopes like Ga-68 or F-18 for PET imaging. nih.govfrontiersin.org Research has shown that replacing the 4,4-difluoro-pyrrolidine moiety in the established tracer [68Ga]Ga-FAPI-04 with the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety results in a tracer, [68Ga]Ga-SB03045, that retains excellent tumor uptake and favorable tumor-to-background contrast ratios. nih.govsemanticscholar.org This demonstrates how subtle modifications to the precursor can be used to optimize imaging characteristics. nih.gov

For therapeutic agents , the precursor is designed to be labeled with particle-emitting radionuclides (e.g., Lutetium-177, Yttrium-90). The design must ensure prolonged retention of the radiopharmaceutical in the tumor to deliver a cytotoxic radiation dose to cancer-associated fibroblasts and surrounding tumor cells. youtube.com This often involves modifying the precursor to enhance properties like blood residence time, for instance, by adding albumin-binding moieties. nih.gov The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold is considered a promising base for such therapeutic agents due to its high FAP affinity, which is crucial for maximizing tumor retention. nih.govresearchgate.net

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies have been instrumental in elucidating the interactions between ligands derived from (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile and their biological targets. A notable application is in the design of Dipeptidyl Peptidase IV (DPP4) inhibitors. japsonline.comjapsonline.com In these studies, computational docking is used to predict the binding conformation of the ligand within the active site of the DPP4 enzyme. japsonline.com

For instance, a designed compound, ND1, which is a derivative of 4-fluoropyrrolidine-2-carbonitrile (B8495706), was docked into the DPP4 binding cavity. The results showed that the cyanopyrrolidine moiety of the ligand forms crucial interactions with the S1 pocket of the enzyme. Key binding interactions observed in these models include hydrogen bonds with the side chains of amino acid residues Glu205 and Asn710, as well as hydrophobic interactions with residues like Phe357. japsonline.com

To assess the stability of these predicted binding poses, molecular dynamics (MD) simulations are often performed. Simulations running for up to 40 nanoseconds have shown that the binding orientation of these fluoropyrrolidine-based inhibitors remains stable within the enzyme's active site. japsonline.comresearchgate.net The binding affinity can be further quantified using methods like the Molecular Mechanics/Poisson-Boltzmann/Surface Area (MM-PBSA), which has revealed comparable affinity for designed ligands relative to parent compounds. japsonline.comresearchgate.net

The stereochemistry of the fluorine atom on the pyrrolidine (B122466) ring is critical for potent ligand-target interactions. Studies on related inhibitors targeting Fibroblast Activation Protein (FAP), a serine protease similar to DPP4, have highlighted this. The (4S)-fluoro isomer adopts a hyperconjugatively stabilized endo-puckered ring conformation, which is favorable for binding. In contrast, the (4R)-fluoro isomer, as found in this compound, possesses an unfavorable exo-puckered ring conformation, which can lead to a significant loss of inhibitory capability against certain targets like FAP. mdpi.com

| Computational Method | Purpose | Key Findings for Fluoropyrrolidine Derivatives | Target Enzyme Example |

|---|---|---|---|

| Molecular Docking | Predicts ligand binding mode and orientation | Identified H-bonds with Glu205, Asn710 and hydrophobic interactions with Phe357. japsonline.com | DPP4 |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time | Confirmed stable binding orientation over a 40 ns simulation. japsonline.comresearchgate.net | DPP4 |

| MM-PBSA | Calculates binding free energy to predict affinity | Showed comparable affinity between designed and parent ligands. japsonline.comresearchgate.net | DPP4 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules like this compound. These theoretical methods, such as those based on density functional theory (DFT) or semi-empirical approaches like MNDO, provide deep insights into molecular properties that govern behavior in chemical reactions. researchgate.net

The presence of a highly electronegative fluorine atom at the C4 position significantly influences the electronic properties of the pyrrolidine ring. This occurs through a strong inductive effect (-I), withdrawing electron density from the surrounding carbon atoms. This polarization can affect the acidity of adjacent protons and the nucleophilicity of the ring's nitrogen atom.

Furthermore, quantum calculations can elucidate conformational preferences. For instance, theoretical studies on related fluorinated prolines have shown that stereochemistry dictates the ring's pucker. The (4R)-fluoro isomer is known to favor an exo-pucker, while the (4S)-isomer prefers an endo-pucker, a conformation stabilized by hyperconjugation. mdpi.com These conformational differences are critical as they determine the spatial orientation of substituents, which directly impacts how the molecule fits into a target's binding site. By calculating the energy of different conformations, quantum chemistry can predict the most stable and thus most populated structure in a given environment.

These calculations are also vital for understanding reactivity in synthetic transformations. By mapping the electron density distribution, chemists can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net For example, in acylation reactions, quantum calculations can help predict whether substitution is more likely to occur on the pyrrole (B145914) ring or the thiophene (B33073) ring in fused systems by analyzing the electron distribution in complexes with catalysts like AlCl₃. researchgate.net

Mechanistic Studies of Synthetic Transformations

Theoretical and experimental studies have been conducted to understand the mechanisms of synthetic transformations involving the fluoropyrrolidine scaffold. A key challenge in the synthesis of specifically substituted pyrrolidines is the control of stereochemistry, particularly at the C4 position.

One well-studied transformation is the stereochemical inversion of a hydroxyl group to introduce the fluorine atom with the desired orientation. For example, in the synthesis of precursors for trans-4-fluoro-L-proline, a multi-step process starting from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline is employed. ed.ac.uk A critical step involves an intramolecular Mitsunobu reaction, which proceeds through a bicyclic lactone intermediate. ed.ac.uk This lactone is then hydrolyzed with a reagent like lithium hydroxide, which opens the ring and results in the inversion of the stereocenter at C4, yielding the (2S,4S)-N-Boc-4-hydroxy-L-proline. ed.ac.uk This mechanistic pathway provides a reliable method for accessing the alternative stereoisomer.

The subsequent fluorination step also requires careful mechanistic consideration to avoid side reactions. The use of sterically demanding protecting groups, such as a tert-butyl ester, has proven effective. ed.ac.uk During fluorination with reagents like morpholinosulfur trifluoride, the bulky tert-butyl group prevents intramolecular side reactions, such as the formation of oxazoline (B21484) by-products. ed.ac.uk This ensures that the fluorination proceeds with high diastereoselectivity, yielding the desired fluorinated product as a single diastereomer. ed.ac.uk These mechanistic insights are crucial for developing robust and scalable automated synthetic routes. ed.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to derivatives of 4-fluoropyrrolidine-2-carbonitrile to optimize their design as enzyme inhibitors. japsonline.comjapsonline.com

In a study focused on DPP4 inhibitors, a QSAR model was developed for a series of 4-fluoropyrrolidine-2-carbonitrile and related derivatives. japsonline.comresearchgate.net The best model achieved strong statistical significance, with a correlation coefficient (R) of 0.912. japsonline.comresearchgate.net The predictive power of the model was validated internally using the leave-one-out method, yielding a cross-validation coefficient (q²) of 0.608, and externally with a test set of compounds, resulting in a predictive R² (R²pred) of 0.7057. japsonline.comresearchgate.net

| QSAR Statistical Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (R) | 0.912 | Indicates a strong correlation between descriptors and activity. japsonline.comresearchgate.net |

| Leave-one-out Validation (q²) | 0.608 | Demonstrates good internal predictive ability of the model. japsonline.comresearchgate.net |

| Predictive R² (R²pred) | 0.7057 | Confirms the model's ability to predict the activity of new compounds. japsonline.comresearchgate.net |

This validated QSAR model was then used for design optimization. By analyzing the molecular descriptors that contributed most to the inhibitory activity, a novel compound (ND1) was designed with a predicted IC₅₀ value lower than that of the most potent compound in the original series (S24). japsonline.comjapsonline.com This demonstrates the practical utility of QSAR in guiding medicinal chemistry efforts toward more potent molecules.

The foundational data for such QSAR models often comes from structure-activity relationship (SAR) studies. For example, in the development of FAP inhibitors, it was observed that the stereochemistry at the C4 position of the fluoropyrrolidine ring dramatically impacts potency. The (2S,4S) isomer exhibited high potency, whereas the (2S,4R) isomer was approximately 300-fold less active. mdpi.com This stark difference in activity provides a critical data point for building a predictive QSAR model, highlighting the importance of stereochemical descriptors.

| Compound Moiety | Target | IC₅₀ (nM) |

|---|---|---|

| (4S)-Fluoropyrrolidine | FAP | 3.3 |

| (4R)-Fluoropyrrolidine | FAP | 1000 |

Emerging Research Directions and Future Prospects

Development of Novel and Green Synthetic Methodologies

The synthesis of fluorinated heterocycles is an area of active development, with a growing emphasis on efficiency, stereoselectivity, and sustainability. Current synthetic routes to access the (2S,4R)-4-fluoropyrrolidine core often begin with chiral precursors like (2S,4R)-4-hydroxyprrolidine-2-carboxylic acid. mdpi.com Methods include the conversion of the hydroxyl group to a leaving group followed by nucleophilic fluorination, or the use of modern fluorinating agents on protected proline derivatives. nih.gov For instance, the synthesis of a protected form, di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate, has been achieved using reagents like morpholinosulfur trifluoride. nih.gov

Future research is increasingly focused on "green chemistry" principles to minimize environmental impact and improve safety and cost-effectiveness. eurekalert.org This involves exploring:

Catalyst-Free and Metal-Free Reactions: Moving away from heavy metal catalysts to reduce toxic waste. frontiersin.org

Green Solvents: Utilizing water, ionic liquids, or fluorinated solvents to replace traditional volatile organic compounds. frontiersin.org

Alternative Energy Sources: Employing microwave irradiation or light exposure to accelerate reactions, often leading to higher yields and fewer byproducts. frontiersin.orgbenthamdirect.com

Bio-based Platform Chemicals: Investigating the use of renewable resources like levulinic acid as starting materials for N-heterocycles. frontiersin.org

The application of these green methodologies to the synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile could lead to more sustainable and economically viable production processes, facilitating its broader use in research and development.

Exploration of New Therapeutic Areas and Biological Targets

Much of the biological investigation into 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has centered on the (2S,4S) isomer, which is a potent inhibitor of enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4). nih.govproquest.comnih.gov In contrast, studies have indicated that the (2S,4R) configuration can lead to a significant loss of inhibitory activity against these specific targets. This disparity, however, opens up opportunities for the (2S,4R) isomer to be explored for entirely different biological functions where its specific three-dimensional structure may be advantageous.

Future prospects in this area involve screening this compound and its derivatives against a wide array of biological targets. Given that it is a fluorinated proline analogue, potential areas of interest could include:

Enzyme Inhibition: Targeting other proteases, kinases, or metabolic enzymes where the trans-configuration of the fluorine atom might confer unique binding properties.

Neuroscience Research: Its structural similarity to proline suggests potential applications in the study of neurotransmitter systems. chemimpex.com

Peptide Modification: Using it as a building block to create fluorinated peptides with enhanced stability and novel biological functions. ontosight.ai

The compound may also serve as a crucial synthetic intermediate for more complex molecules, where its defined stereochemistry is essential for the final product's activity. chemimpex.comontosight.ai

Advanced Approaches for Stereochemical Control and Purity Assessment

The profound impact of stereochemistry on biological activity necessitates rigorous control during synthesis and precise methods for purity assessment. The development of stereoselective synthetic methods is paramount for producing optically pure pyrrolidine (B122466) derivatives. mdpi.com

Key approaches for stereochemical control include:

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors such as (2S,4R)-4-hydroxy-L-proline. mdpi.com

Asymmetric Catalysis: Employing chiral catalysts to guide the stereochemical outcome of key reaction steps, such as 1,3-dipolar cycloadditions to form the pyrrolidine ring. rsc.orgua.es

Stereoselective Fluorination: Using advanced reagents and catalysts to introduce the fluorine atom with high stereocontrol. nih.gov

Once synthesized, confirming the stereochemical purity is critical. Advanced analytical techniques are indispensable for separating and quantifying stereoisomers.

| Analytical Technique | Application for this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | The most widely used method for separating enantiomers and diastereomers, employing chiral stationary phases (CSPs) like cyclodextrin- or polysaccharide-based columns. nih.govsigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to distinguish between stereoisomers, sometimes with the aid of chiral shift reagents. High-resolution ¹⁹F NMR is particularly useful for fluorinated compounds. phys.org |

| Supercritical Fluid Chromatography (SFC) | An alternative to HPLC that often provides better selectivity and faster separations for chiral compounds. nih.gov |

These advanced methods ensure that the specific (2S,4R) isomer can be isolated with high purity, which is essential for accurate biological evaluation and potential therapeutic use.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.gov For a compound like this compound, these computational tools offer significant future prospects.

Potential applications include:

Predictive Modeling: AI algorithms can be trained on vast datasets to predict the biological activity of molecules. nih.gov This could be used to screen the (2S,4R) isomer against numerous potential targets in silico, identifying promising therapeutic areas more efficiently than traditional high-throughput screening. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules from scratch. nih.gov By using the (2S,4R)-4-fluoropyrrolidine scaffold as a starting point, these models could generate new derivatives with optimized properties for specific targets, while also ensuring they are synthetically feasible.

Reaction Prediction and Optimization: Machine learning can predict the outcomes of chemical reactions and suggest optimal conditions, which would be invaluable for developing novel and green synthetic pathways to the target compound. technologynetworks.com

Stereochemical Analysis: AI-driven tools are being developed to better handle and predict the role of stereoisomers in biological activity, which is crucial for distinguishing the potential of the (2S,4R) isomer from its (2S,4S) counterpart. phys.orgtechnologynetworks.com

By integrating AI and ML, researchers can more effectively navigate the vast chemical space, identify novel opportunities for less-studied isomers like this compound, and streamline its path from a chemical curiosity to a potentially valuable molecule.

Q & A

Basic: What are the common synthetic routes for (2S,4R)-4-fluoropyrrolidine-2-carbonitrile, and how is stereochemical purity ensured?

Methodological Answer:

The compound is typically synthesized via multistep routes involving fluorination of pyrrolidine precursors. For example, one approach uses Boc-protected intermediates, where stereochemical control is achieved through chiral auxiliaries or enantioselective fluorination. A key step involves the introduction of the fluorine atom at the 4R position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions . Final purification often employs recrystallization or chromatography, with stereochemical purity verified by chiral HPLC or X-ray diffraction (XRD) analysis of crystalline intermediates (e.g., XRD data in : monoclinic system, space group P21/n, a = 9.5219 Å, β = 97.829°) .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves stereochemistry and crystal packing. For example, XRD data for related fluoropyrrolidine derivatives show bond angles (e.g., F1B–C19–C18 = 123.1°) and torsion angles critical for conformational analysis .

- NMR Spectroscopy: NMR distinguishes fluorination patterns, while and NMR confirm regiochemistry.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- Chiral HPLC: Ensures enantiomeric excess (>97% purity in ) .

Advanced: How does the stereochemistry of this compound influence its biological activity in targeted therapies?

Methodological Answer:

The (2S,4R) configuration confers rigidity to the pyrrolidine ring, enhancing binding affinity to enzymes like fibroblast activation protein-α (FAP-α). In a 2023 study, the (2S,4S)-configured derivative [68Ga]Ga-SB03045 showed superior tumor uptake (11.8 ± 2.35 %ID/g) compared to the thiazolidine analog, attributed to optimal spatial alignment with FAP-α’s active site . Computational docking and comparative IC values (1.59 nM vs. 0.68 nM for competing derivatives) further validate stereochemistry-dependent activity .

Advanced: How can researchers resolve contradictions between in vitro binding assays and in vivo efficacy data for fluoropyrrolidine-based probes?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, tissue penetration). For instance, [68Ga]Ga-SB03058 exhibited lower tumor uptake (7.93 ± 1.33 %ID/g) than its in vitro IC (0.68 nM) suggested, likely due to rapid clearance or off-target binding . Mitigation strategies include:

- Pharmacokinetic Profiling: Assess plasma stability and biodistribution in animal models.

- Metabolite Analysis: Use LC-MS to identify degradation products.

- Structural Optimization: Introduce hydrophilic groups (e.g., polyethylene glycol) to enhance bioavailability.

Advanced: What strategies optimize the synthesis of hydrochloride salts of this compound for improved stability?

Methodological Answer:

Hydrochloride salt formation (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride in ) improves crystallinity and stability. Key steps include:

- Salt Screening: Test counterions (e.g., HCl, TFA) for optimal crystallinity.

- Humidity Control: XRD data in show that exposure to 95% relative humidity alters crystal lattice parameters (a, b, c shifts), necessitating anhydrous conditions during salt formation .

- Purification: Use anti-solvent crystallization (e.g., ether/acetone mixtures) to isolate high-purity salts (>97% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.